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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine

Cat. No.: B032637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(2-Furoyl)piperazine is a versatile heterocyclic compound that serves as a crucial

intermediate in the synthesis of various pharmaceutical agents. Its unique structure, combining

a furan ring with a piperazine moiety, makes it a valuable building block in medicinal chemistry.

[1][2] This technical guide provides an in-depth overview of the chemical and physical

properties, synthesis, spectroscopic data, and biological significance of 1-(2-
Furoyl)piperazine. Detailed experimental protocols for its synthesis and its application in the

preparation of the antihypertensive drug Prazosin are presented. Furthermore, its potential as a

tyrosinase inhibitor is explored, with a corresponding assay protocol.

Chemical and Physical Properties
1-(2-Furoyl)piperazine, also known as N-(2-Furoyl)piperazine, is a white to pale yellow solid.

[3][4] It is characterized by the following properties:
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Property Value Reference(s)

CAS Number 40172-95-0 [5]

Molecular Formula C₉H₁₂N₂O₂ [5]

Molecular Weight 180.20 g/mol [6]

Melting Point 67-70 °C (lit.) [3][5]

Boiling Point 137-140 °C at 0.1 mmHg [3][5]

Density 1.1819 g/cm³ (rough estimate) [5]

Solubility Chloroform, Methanol (Slightly) [3][5]

Appearance White to Pale Yellow Solid [3][4]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of 1-(2-
Furoyl)piperazine. While specific spectra are proprietary to chemical suppliers, the expected

data from various techniques are described below. Commercial suppliers often provide detailed

analytical data, including 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy upon

request.[7]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

protons on the furan ring and the piperazine ring.

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon

atoms in the furoyl and piperazine moieties.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the

amide carbonyl group (C=O) stretching vibration, typically around 1630-1680 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols
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Synthesis of 1-(2-Furoyl)piperazine
A common method for the synthesis of 1-(2-Furoyl)piperazine involves the acylation of

piperazine with 2-furoyl chloride.[8]

Experimental Protocol:

Dissolve piperazine hexahydrate (1 mole) in water (250 ml).[9]

Acidify the solution to a pH of 4.5 using 6N HCl.[9]

Add 2-furoyl chloride (1 mole) to the solution.[9]

Concurrently, add a 10% NaOH solution at a rate that maintains the pH at 4.5.[9]

After one hour, make the solution basic (pH 8.5) with NaOH solution.[9]

Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.[9]

Dry the chloroform extract over MgSO₄ and then filter.[9]

Distill the filtrate to obtain the final product. The expected yield is approximately 60%, with a

boiling point of 132-138 °C at 0.6 mm Hg and a melting point of 69-70 °C.[9]

Workflow for the Synthesis of 1-(2-Furoyl)piperazine:
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Reactants Reaction Conditions

Work-up

Piperazine Hexahydrate

Acylation Reaction

2-Furoyl Chloride Water 6N HCl (to pH 4.5) 10% NaOH (to maintain pH 4.5)

Basification (NaOH to pH 8.5)

Chloroform Extraction

Drying (MgSO4)

Distillation

1-(2-Furoyl)piperazine

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2-Furoyl)piperazine.

Application in the Synthesis of Prazosin
1-(2-Furoyl)piperazine is a key intermediate in the synthesis of Prazosin, an α₁-blocker used

to treat high blood pressure.[10] The following protocol outlines a synthetic route to Prazosin
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starting from an intermediate derived from 1-(2-furoyl)piperazine.

Experimental Protocol for Prazosin Synthesis:

Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline:

Dissolve 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline (0.009 mol) in

tetrahydrofuran in a round-bottom flask.[1]

Cool the flask to 0-5°C.[1]

Pass dry ammonia gas through the solution for 2-3 hours.[1]

Monitor the reaction completion using thin-layer chromatography.

After completion, remove the solvent under reduced pressure.

Recrystallize the resulting solid from a suitable solvent to obtain pure 2-[4-(2-furoyl)-

piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin).[1]

Logical Workflow for Prazosin Synthesis from a 1-(2-Furoyl)piperazine derivative:

2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline

Amination Reaction

Ammonia (gas) Tetrahydrofuran

Solvent Removal & Recrystallization

Prazosin

Click to download full resolution via product page
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Caption: Synthesis of Prazosin from a key intermediate.

Biological Activity and Potential Applications
Tyrosinase Inhibition
1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, a key enzyme in

the melanin biosynthesis pathway.[11][12] By inhibiting tyrosinase, it can block the conversion

of tyrosine to melanin, making it a promising candidate for the treatment of hyperpigmentation

disorders such as melasma.[11]

Signaling Pathway of Melanin Synthesis and Inhibition:

L-Tyrosine
L-DOPA

Hydroxylation

Dopaquinone

Oxidation

Melanin
Polymerization

Tyrosinase1-(2-Furoyl)piperazine
Inhibition

Click to download full resolution via product page

Caption: Melanin synthesis pathway and tyrosinase inhibition.

Experimental Protocol for Tyrosinase Inhibition Assay:

This protocol is a general method for assessing tyrosinase inhibition.

Prepare a stock solution of mushroom tyrosinase enzyme.[13]

Prepare a series of concentrations of the test compound, 1-(2-Furoyl)piperazine.[13]

In a 96-well plate, add the test compound solutions.

Add a solution of L-tyrosine or L-DOPA (the substrate) to each well.[13]

Initiate the reaction by adding the mushroom tyrosinase enzyme solution to each well.[13]
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Measure the change in absorbance over time at a specific wavelength (typically 475 nm)

using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA

results in an increase in absorbance.[13]

Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the

presence of the inhibitor to the rate in its absence (control).

Experimental Workflow for Tyrosinase Inhibition Assay:

Preparation

Assay

Data Analysis

Prepare 1-(2-Furoyl)piperazine solutions

Incubate Inhibitor and Enzyme

Prepare Tyrosinase solution Prepare L-DOPA solution

Add Substrate to start reaction

Measure Absorbance at 475 nm over time

Calculate % Inhibition

IC50 Value

Click to download full resolution via product page
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Caption: Workflow for a tyrosinase inhibition assay.

Other Potential Applications
1-(2-Furoyl)piperazine and its derivatives have been utilized in the fragment-based design of

inhibitors for other enzymes, such as R67 dihydrofolate reductase.[3][14] This highlights its

potential as a scaffold for developing novel therapeutic agents targeting a range of biological

pathways.

Safety and Handling
1-(2-Furoyl)piperazine is classified as an irritant, affecting the eyes, respiratory system, and

skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and

well-ventilated area.

Conclusion
1-(2-Furoyl)piperazine is a compound of significant interest to the pharmaceutical and

medicinal chemistry sectors. Its utility as a synthetic intermediate for established drugs and as

a scaffold for the development of new therapeutic agents, particularly in the area of tyrosinase

inhibition, underscores its importance. This guide provides a foundational understanding of its

properties, synthesis, and potential applications, serving as a valuable resource for researchers

and developers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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